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molecular formula C14H18N4O3 B562225 Trimethoprim-d9 (Major) CAS No. 1189460-62-5

Trimethoprim-d9 (Major)

Cat. No. B562225
M. Wt: 299.378
InChI Key: IEDVJHCEMCRBQM-GQALSZNTSA-N
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Patent
US05707996

Procedure details

Using 8 ml volumetric pipettes, 8 ml of the sulfadiazine stock solution were mixed with 8 ml of the trimethoprim stock solution to give a sulfadiazine/trimethoprim stock solution of about 4.0/0.8 mg/ml.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[N:3][C:4]([NH:7][S:8]([C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)(=[O:10])=[O:9])=[N:5][CH:6]=1.[CH3:18][O:19][C:20]1[CH:21]=[C:22]([CH2:30][C:31]2[CH:32]=[N:33][C:34]([NH2:38])=[N:35][C:36]=2[NH2:37])[CH:23]=[C:24]([O:28][CH3:29])[C:25]=1[O:26][CH3:27]>>[CH:1]1[CH:2]=[N:3][C:4]([NH:7][S:8]([C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[N:5][CH:6]=1.[CH3:18][O:19][C:20]1[CH:21]=[C:22]([CH2:30][C:31]2[CH:32]=[N:33][C:34]([NH2:38])=[N:35][C:36]=2[NH2:37])[CH:23]=[C:24]([O:28][CH3:29])[C:25]=1[O:26][CH3:27] |f:2.3|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C=1C=NC(=NC1)NS(=O)(=O)C=2C=CC(=CC2)N
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)CC=2C=NC(=NC2N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1C=NC(=NC1)NS(=O)(=O)C=2C=CC(=CC2)N.COC=1C=C(C=C(C1OC)OC)CC=2C=NC(=NC2N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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